![molecular formula C5H7Br2N5O B13546545 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide](/img/structure/B13546545.png)
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines, which provides a useful and attractive process for the synthesis of structurally diverse triazolopyrimidines .
Chemical Reactions Analysis
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines .
Scientific Research Applications
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit the ERK signaling pathway . Additionally, it has shown promise as an antiviral, antibacterial, and antifungal agent . In the field of agriculture, it has been explored for its herbicidal properties . The compound’s versatility makes it a valuable tool for researchers in various scientific disciplines.
Mechanism of Action
The mechanism of action of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of the ERK signaling pathway, which results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to cell apoptosis and G2/M phase arrest, ultimately suppressing cancer cell proliferation .
Comparison with Similar Compounds
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, including anticancer and antiviral properties. the unique structure of this compound provides distinct advantages in terms of its specific interactions with molecular targets and its broad range of applications .
Properties
Molecular Formula |
C5H7Br2N5O |
|---|---|
Molecular Weight |
312.95 g/mol |
IUPAC Name |
6-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrobromide |
InChI |
InChI=1S/C5H5N5O.2BrH/c6-3-1-7-5-8-2-9-10(5)4(3)11;;/h1-2H,6H2,(H,7,8,9);2*1H |
InChI Key |
TWRQPLOQOBKCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


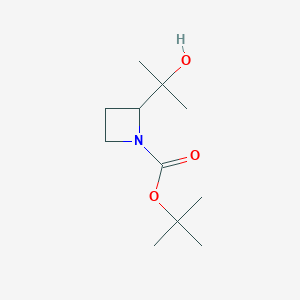
![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
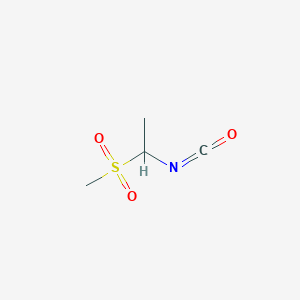
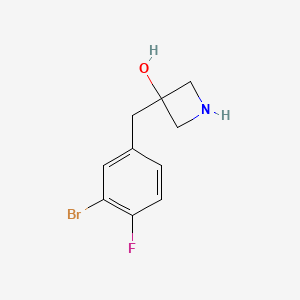
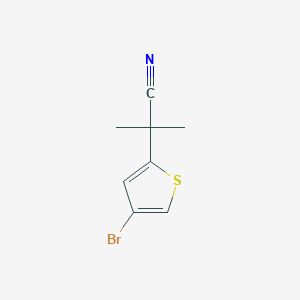
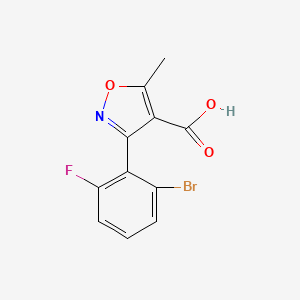
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)
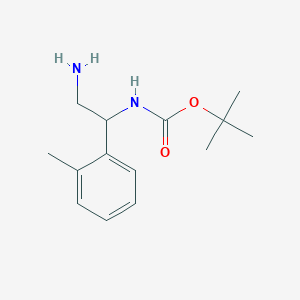

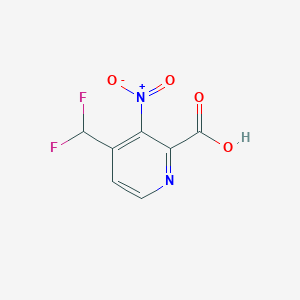
![4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)



